Avanafil impurity 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

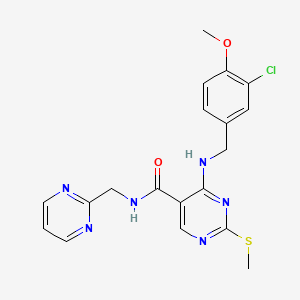

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pyrimidine-5-Carboxamide Derivatives as Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors

A Note to the Reader: Initial searches for the specific chemical entity, (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, did not yield specific data. This suggests the compound may be novel or not extensively documented in public literature. To fulfill the user's request for an in-depth technical guide, this document will focus on a closely related and well-researched class of compounds: Pyrimidine-5-Carboxamide Derivatives as STAT6 Inhibitors . This guide will adhere to the specified structure, scientific rigor, and formatting to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal protein in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of various allergic conditions such as asthma and atopic diseases.[1][2] Upon activation by IL-4 or IL-13, STAT6 plays a crucial role in Th2 differentiation.[1] Consequently, inhibiting STAT6 presents a promising therapeutic strategy for these allergic disorders. The development of small molecule inhibitors, such as those based on the pyrimidine-5-carboxamide scaffold, has been a focus of research to modulate the Th2 immune response.[1][2]

The Pyrimidine-5-Carboxamide Scaffold: A Privileged Structure for Kinase and Transcription Factor Inhibition

The pyrimidine ring is a common motif in a multitude of biologically active compounds, including several approved drugs. Its ability to form multiple hydrogen bonds and engage in various interactions with protein targets makes it a "privileged structure" in medicinal chemistry. The pyrimidine-5-carboxamide core, in particular, has been successfully utilized in the design of inhibitors for a range of targets, including STAT6.[1][2] The strategic placement of different substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: How Pyrimidine-5-Carboxamide Derivatives Inhibit STAT6

The primary mechanism by which these compounds inhibit STAT6 is through competitive binding at the protein's active site, thereby preventing its downstream functions. While the exact binding mode can vary between different derivatives, the general principle involves the pyrimidine-5-carboxamide core anchoring the molecule within the binding pocket through key interactions. The various substituents then occupy adjacent hydrophobic and hydrophilic pockets, enhancing the binding affinity and selectivity.

Figure 1: Simplified signaling pathway of STAT6 activation by IL-4/IL-13 and its inhibition by pyrimidine-5-carboxamide derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyrimidine-5-carboxamide scaffold have provided valuable insights into the structural requirements for potent STAT6 inhibition. Key findings from SAR studies include:

-

The 2-and 4-positions of the pyrimidine ring: These positions are critical for interaction with the target protein. Substitutions with various amino groups have been explored to optimize binding. For instance, the introduction of a 2-{[2-(4-hydroxyphenyl)ethyl]amino} moiety has been shown to be beneficial for activity.[1]

-

The 5-position carboxamide: The carboxamide group at this position is a key feature of these inhibitors. Modifications of the amide substituent can influence potency and pharmacokinetic properties.

-

Substituents on the benzylamino group: At the 4-position, variations in the substitution pattern on the benzylamino ring have a significant impact on inhibitory activity. For example, trifluorobenzyl groups have been shown to enhance potency.[2]

| Compound | R1 | R2 | IC50 (nM) for STAT6 Inhibition | Reference |

| 2t (AS1517499) | -H | 3-chloro-4-hydroxyphenyl | 21 | [1] |

| 25y (YM-341619) | 2,3,6-trifluorobenzyl | 4-morpholin-4-ylphenyl | 0.70 | [2] |

Table 1: Representative pyrimidine-5-carboxamide derivatives and their STAT6 inhibitory activities.

Experimental Protocols

General Synthesis of Pyrimidine-5-Carboxamide Derivatives

The synthesis of this class of compounds typically involves a multi-step process. A generalized synthetic workflow is outlined below:

Figure 2: General synthetic workflow for pyrimidine-5-carboxamide derivatives.

Step-by-Step Methodology (Illustrative Example):

-

Step 1: Synthesis of 4-substituted-2-chloropyrimidine-5-carboxylate.

-

To a solution of a suitable 2,4-dichloropyrimidine-5-carboxylate in an appropriate solvent (e.g., dichloromethane), add a substituted benzylamine derivative and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the 4-substituted-2-chloropyrimidine-5-carboxylate intermediate.

-

-

Step 2: Synthesis of 2,4-disubstituted-pyrimidine-5-carboxylate.

-

To a solution of the intermediate from Step 1 in a suitable solvent (e.g., N,N-dimethylformamide), add a substituted aniline derivative and a base (e.g., potassium carbonate).

-

Heat the reaction mixture at an elevated temperature until the reaction is complete.

-

Cool the reaction mixture and perform an aqueous workup to isolate the 2,4-disubstituted-pyrimidine-5-carboxylate.

-

-

Step 3: Synthesis of the final Pyrimidine-5-carboxamide derivative.

-

Hydrolyze the ester of the intermediate from Step 2 to the corresponding carboxylic acid using a suitable base (e.g., lithium hydroxide).

-

Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU) in the presence of a base (e.g., diisopropylethylamine).

-

Purify the final product by chromatography.

-

In Vitro STAT6 Inhibition Assay

The inhibitory activity of the synthesized compounds against STAT6 can be evaluated using various biochemical or cell-based assays. A common method is an ELISA-based assay that measures the inhibition of STAT6 binding to its consensus DNA sequence.

Protocol Outline:

-

Coat a 96-well plate with a double-stranded oligonucleotide containing the STAT6 consensus binding site.

-

Incubate the wells with recombinant human STAT6 protein in the presence of various concentrations of the test compound.

-

Add a primary antibody specific for STAT6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of STAT6 binding.

Conclusion and Future Directions

Pyrimidine-5-carboxamide derivatives have emerged as a promising class of STAT6 inhibitors with therapeutic potential for allergic diseases. The extensive SAR studies have provided a clear understanding of the structural features required for high potency. Future research in this area could focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring the selectivity profile of these inhibitors against other STAT family members will be crucial for developing safe and effective clinical candidates. The versatility of the pyrimidine-5-carboxamide scaffold suggests that it will continue to be a valuable template for the design of novel inhibitors targeting a wide range of therapeutic targets.

References

-

Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 931-943. [Link]

-

Ohta, M., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6361-6371. [Link]

Sources

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary and Strategic Overview

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, distinguished by its rapid onset of action, making it a significant therapeutic agent for erectile dysfunction.[1][2][3] The rigorous quality control of such active pharmaceutical ingredients (APIs) necessitates a profound understanding of their synthetic routes and the potential process-related impurities that may arise. This guide provides a detailed technical exposition on the synthesis of Avanafil Related Compound A (Imp-A), a critical intermediate in the manufacturing pathway of Avanafil.[4]

Understanding the synthesis of Compound A is not merely an academic exercise; it is fundamental to ensuring the purity and safety of the final Avanafil drug product.[5] This compound, chemically identified as (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, represents the penultimate precursor before the final amidation step to yield Avanafil.[1][4] This whitepaper will deconstruct its synthesis, elucidating the strategic rationale behind each transformation and providing detailed protocols grounded in established chemical literature.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of Avanafil Related Compound A is best approached through a convergent strategy, building the core pyrimidine-5-carboxylic acid structure through sequential nucleophilic aromatic substitution reactions followed by ester hydrolysis. Our retrosynthetic analysis identifies a substituted pyrimidine core as the logical starting point.

The key disconnections are made at the C4-N bond (disconnecting the benzylamine side chain), the C2-N bond (disconnecting the pyrrolidine moiety), and the carboxylic acid, which can be retrosynthetically traced back to a more stable ester functional group. This leads to a commercially viable starting material, 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, and two key nucleophiles: 3-chloro-4-methoxybenzylamine and (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol).

Caption: Retrosynthetic pathway for Avanafil Related Compound A.

Step-by-Step Synthesis Pathway

The forward synthesis is a well-orchestrated four-step process. The causality behind this sequence is critical: the methylthio group at the C2 position is less reactive than the chloro group at C4, allowing for a selective initial substitution. Subsequently, the methylthio group is oxidized to a highly effective methylsulfonyl leaving group to facilitate the second substitution.

Caption: Overall workflow for the synthesis of Avanafil Related Compound A.

Step 1: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine

-

Principle & Rationale: This step involves a nucleophilic aromatic substitution. The chlorine atom at the C4 position of the pyrimidine ring is activated by the adjacent electron-withdrawing ester and ring nitrogen atoms, making it susceptible to displacement by the primary amine of 3-chloro-4-methoxybenzylamine.[6] The methylthio group at C2 is significantly less reactive, ensuring regioselectivity. An acid scavenger (base) is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Experimental Protocol:

-

To a stirred solution of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine in a suitable aprotic solvent (e.g., acetonitrile or THF), add 1.1 equivalents of 3-chloro-4-methoxybenzylamine.

-

Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as an acid scavenger.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography.

-

Step 2: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine

-

Principle & Rationale: The sulfide intermediate from Step 1 is oxidized to a sulfone. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, far superior to the methylthio group (-SCH₃). This activation is crucial for the subsequent nucleophilic substitution reaction at the C2 position.[6] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.

-

Experimental Protocol:

-

Dissolve the product from Step 1 in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2.2 equivalents of m-CPBA portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete oxidation.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC/HPLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the sulfone intermediate, which is often used in the next step without further purification.

-

Step 3: Synthesis of (S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine

-

Principle & Rationale: This is the second key nucleophilic aromatic substitution. The highly activated methylsulfonyl group at C2 is displaced by the secondary amine of (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol).[6] This reaction establishes the final core structure and incorporates the crucial chiral center of the molecule.

-

Experimental Protocol:

-

Dissolve the sulfone intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add 1.2 equivalents of (S)-2-(hydroxymethyl)pyrrolidine to the solution.

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the reaction.

-

Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring for the disappearance of the sulfone starting material.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (Avanafil Related Compound A)

-

Principle & Rationale: The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[4][6] Sodium hydroxide is a standard reagent for this transformation, which proceeds through a nucleophilic acyl substitution mechanism.

-

Experimental Protocol:

-

Suspend the ester product from Step 3 in a mixture of ethanol and water.

-

Add 2-3 equivalents of aqueous sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitored by TLC/HPLC, typically 2-3 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A white precipitate of the product will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield Avanafil Related Compound A.

-

Data Summary and Characterization

The identity and purity of the synthesized Avanafil Related Compound A must be rigorously confirmed. The primary analytical techniques employed are UPLC, Mass Spectrometry, and NMR.[4][5]

| Parameter | Method | Expected Outcome |

| Purity | UPLC | >98% peak area at the specified retention time.[4] |

| Identity | LC-MS | Mass spectrum showing the correct molecular ion peak for C₂₁H₂₄ClN₅O₄. |

| Structure | ¹H & ¹³C NMR | Spectra consistent with the proposed structure, showing characteristic peaks for the aromatic, pyrimidine, benzyl, and pyrrolidine protons and carbons.[4] |

Conclusion

This guide has detailed a robust and logical synthetic pathway for Avanafil Related Compound A, a key intermediate in the manufacture of Avanafil. The strategy leverages sequential, regioselective nucleophilic aromatic substitutions on a pyrimidine core, followed by a final ester hydrolysis. Each step has been rationalized based on fundamental principles of organic chemistry, providing researchers and drug development professionals with a clear and actionable framework. The control and characterization of this intermediate are paramount for ensuring the quality, safety, and efficacy of the final Avanafil API.[4][5]

References

-

ResearchGate. Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Available from: [Link].

-

Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9383–9389. Available from: [Link].

-

Li, M., Zhang, M., Liu, Z., Yuan, J., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC advances, 14(31), 22359–22365. Available from: [Link].

-

Li, M., Zhang, M., Liu, Z., Yuan, J., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available from: [Link].

- Google Patents. CN113880817A - Avanafil impurity D and synthesis method and application thereof.

-

R Discovery. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. Available from: [Link].

-

Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC advances, 12(15), 9383–9389. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9869929, Avanafil. Available from: [Link].

-

Therapeutic Goods Administration (TGA). AusPAR Avanafil. Available from: [Link].

-

Mansour, A. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link].

- Google Patents. CN104003981A - Synthesis method of avanafil.

- Google Patents. US20160362400A1 - Avanafil preparation method.

-

ResearchGate. (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Available from: [Link].

-

precisionFDA. AVANAFIL. Available from: [Link].

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link].

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link].

-

ResearchGate. Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... Available from: [Link].

-

Wikipedia. Avanafil. Available from: [Link].

-

PrepChem.com. Synthesis of 4-chloro-α-(3-methoxyphenyl)benzyl alcohol. Available from: [Link].

-

Beilstein Journals. Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Available from: [Link].

- Google Patents. EP2361244B1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.

- Google Patents. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.

Sources

- 1. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Avanafil - Wikipedia [en.wikipedia.org]

- 4. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

Unraveling the Genesis of Avanafil Impurity 26: A Technical Guide to its Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a comprehensive understanding of impurity profiles is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction, is no exception.[1][2][3] This technical guide delves into the formation mechanism of a specific process-related impurity, Avanafil Impurity 26, providing a detailed analysis for researchers and professionals in drug development and quality control.

Executive Summary

This guide proposes a plausible formation mechanism for this compound, identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[4] The core hypothesis centers on the presence of a structurally related starting material, 4-methylbenzylamine, as a contaminant in the synthesis of Avanafil. This guide will explore the synthetic pathway of Avanafil, pinpoint the critical step where this impurity is likely introduced, and provide a detailed chemical rationale for its formation. Furthermore, it will outline experimental workflows for the detection, characterization, and validation of this impurity, ensuring a robust framework for its control in the manufacturing process.

The Chemical Identity of Avanafil and Impurity 26

Avanafil's complex molecular architecture necessitates a multi-step synthesis, which inherently carries the risk of impurity formation.[5] Understanding the structural nuances of both the API and its impurities is the first step in controlling them.

Table 1: Structural and Chemical Properties

| Property | Avanafil | This compound |

| Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4] |

| Molecular Formula | C23H26ClN7O3 | C23H27N7O2[4] |

| Molecular Weight | 483.95 | 433.5[4] |

| Key Structural Difference | Presence of a 3-chloro-4-methoxybenzyl group | Presence of a 4-methylbenzyl group in place of the 3-chloro-4-methoxybenzyl group |

The critical distinction lies in the substitution pattern of the benzylamino moiety at the C4 position of the pyrimidine ring. This strongly suggests that the impurity originates from a variation in one of the key starting materials.

Proposed Formation Mechanism of this compound

The formation of this compound is most likely a process-related issue, stemming from the introduction of a contaminated raw material during a critical condensation step in the Avanafil synthesis. The primary hypothesis is the presence of 4-methylbenzylamine as an impurity in the 3-chloro-4-methoxybenzylamine starting material.

The synthesis of Avanafil typically involves the condensation of a pyrimidine core with (S)-(+)-2-(hydroxymethyl)pyrrolidine and subsequently with 3-chloro-4-methoxybenzylamine. A plausible synthetic route is outlined in the diagram below, which also illustrates the point of entry for the impurity.

Figure 1: Proposed synthetic pathway for Avanafil and the concurrent formation of Impurity 26 due to a contaminated starting material.

Causality Behind the Proposed Mechanism:

-

Structural Similarity: 4-methylbenzylamine is structurally very similar to 3-chloro-4-methoxybenzylamine. This similarity can make their separation challenging during the manufacturing of the starting material, leading to potential cross-contamination.

-

Reaction Conditions: The nucleophilic aromatic substitution reaction, where the benzylamine displaces a leaving group (e.g., a chlorine atom) on the pyrimidine ring, is a robust reaction. It is highly likely to proceed with both the intended reactant and the structurally similar contaminant, leading to the formation of both Avanafil and Impurity 26.

-

Process Control: The presence of this impurity highlights a critical process control point: the purity of the 3-chloro-4-methoxybenzylamine raw material. Without stringent analytical testing of this starting material, the impurity can be unknowingly carried through the synthesis.

Experimental Protocols for Detection and Characterization

A self-validating system for monitoring and controlling this compound requires robust analytical methodologies. Forced degradation studies have shown Avanafil to be susceptible to degradation under various stress conditions, which can generate other impurities.[6][7][8] Therefore, a stability-indicating method is crucial.

High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is the cornerstone for the detection and quantification of Impurity 26. Several studies have detailed HPLC methods for Avanafil and its impurities.[9][10][11][12]

Table 2: Example HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds like Avanafil and its impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient Elution | Optimized gradient from A to B | Necessary to resolve Avanafil from its various process-related and degradation impurities.[11][13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 245 nm | A common UV detection wavelength for Avanafil and its structurally similar impurities. |

| Injection Volume | 10 µL | Standard injection volume. |

Step-by-Step Protocol for HPLC Analysis

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Prepare a series of dilutions to establish a calibration curve for quantification.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Avanafil API sample in the same diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Calculate the concentration of Impurity 26 in the sample by comparing its peak area to the calibration curve generated from the reference standard.

-

Characterization by Mass Spectrometry (MS)

To unequivocally confirm the structure of the impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Figure 2: A typical workflow for the characterization of impurities using LC-MS.

Protocol for LC-MS Analysis:

-

Sample Infusion: The eluent from the HPLC containing the separated impurity is directed into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for molecules like Avanafil and its impurities.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C23H27N7O2 for Impurity 26).

-

Tandem MS (MS/MS): Fragmentation of the parent ion and analysis of the resulting daughter ions provides structural information that can be used to confirm the connectivity of the atoms in the molecule. The fragmentation pattern of Impurity 26 would be compared to that of Avanafil to confirm the structural difference.

Control Strategy and Mitigation

The control of this compound hinges on a multi-faceted approach:

-

Raw Material Control: The most effective control strategy is to prevent the introduction of the impurity in the first place. This requires stringent specifications and analytical testing of the 3-chloro-4-methoxybenzylamine starting material for the presence of 4-methylbenzylamine.

-

In-Process Controls: Monitoring the reaction at the critical condensation step can provide an early warning of the presence of the impurity.

-

Final API Testing: A validated analytical method, as described above, must be used for the final release testing of the Avanafil API to ensure that Impurity 26 is below the qualified safety threshold.

-

Purification: If the impurity is present at unacceptable levels, a robust purification method (e.g., recrystallization or chromatography) must be developed and validated to remove it.

Conclusion

The formation of this compound is a prime example of how process-related impurities can arise from subtle variations in starting materials. This guide has proposed a scientifically sound mechanism for its formation, rooted in the principles of organic chemistry and process development. By implementing the detailed analytical protocols and control strategies outlined herein, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Avanafil. A thorough understanding of impurity formation is not merely a regulatory requirement but a fundamental aspect of robust drug development.

References

-

SynZeal. This compound. [Link]

- Google Patents.

-

Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Analytical Methods, 14(13), 1335-1342. [Link]

-

ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

-

ResearchGate. An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. [Link]

-

Li, Y., Zhang, Y., Chen, Y., Zhang, Y., & Guo, J. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21484-21490. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Deciphering Avanafil: A Chemist's Perspective on Synthesis and Quality. [Link]

-

AKJournals. Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. [Link]

-

National Center for Biotechnology Information. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

-

ResearchGate. The proposed degradation pathway of avanafil. [Link]

-

RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

-

National Center for Biotechnology Information. Avanafil. [Link]

-

National Center for Biotechnology Information. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. [Link]

-

RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

-

Patsnap Synapse. What is the mechanism of Avanafil? [Link]

-

ResearchGate. Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... [Link]

-

ResearchGate. Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. [Link]

-

ResearchGate. Degradation Pathways of Tadalafil: A Thermoanalytical Study. [Link]

Sources

- 1. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 4. This compound | SynZeal [synzeal.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC | CoLab [colab.ws]

- 10. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to the Commercial Availability of the Avanafil Impurity 26 Reference Standard

In the exacting world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have profound implications, ranging from altered pharmacological activity to unforeseen toxicity. This guide provides an in-depth technical exploration of a specific, yet critical, aspect of this challenge: the commercial availability and analytical control of the reference standard for an impurity of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.

While the designation "Avanafil Impurity 26" is used in some commercial contexts, it is crucial for the scientific community to operate with unambiguous identifiers. This guide will focus on the compound most consistently and verifiably associated with a unique Chemical Abstracts Service (CAS) number, 330785-83-6 , which has been commercially designated as this compound by some suppliers. The systematic IUPAC name for this entity is (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate . This document will serve as a comprehensive resource for researchers, analytical scientists, and drug development professionals, offering insights into its commercial sourcing, structural characterization, and the methodologies required for its precise analytical control.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance or drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in pharmaceuticals.[3] The availability of a well-characterized reference standard for an impurity is a prerequisite for developing and validating analytical methods to monitor its presence in the API.

Structural Elucidation and Identification

The definitive identification of this compound (CAS 330785-83-6) is paramount. Its chemical structure reveals it to be the ethyl ester precursor to the carboxylic acid intermediate which, following amidation, yields Avanafil. The presence of this ester as an impurity in the final Avanafil API could arise from an incomplete hydrolysis step during the synthesis of the carboxylic acid intermediate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate | [4] |

| CAS Number | 330785-83-6 | [4], [5] |

| Molecular Formula | C20H25ClN4O4 | [4] |

| Molecular Weight | 420.89 g/mol | [4] |

Commercial Availability of the this compound Reference Standard

A critical step for any analytical laboratory is the procurement of a certified reference standard. Several reputable suppliers in the pharmaceutical reference standard market list this compound (CAS 330785-83-6) in their catalogs.

Table 2: Commercial Suppliers of this compound (CAS 330785-83-6) Reference Standard

| Supplier | Product Name/Designation | CAS Number | Availability |

| J&K Scientific LLC | This compound | 330785-83-6 | Inquire |

| Echemi | Ethyl 4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate | 330785-83-6 | Inquire |

| MySkinRecipes | (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate | 330785-83-6 | Inquire |

It is imperative for researchers to request a comprehensive Certificate of Analysis (CoA) from the supplier upon purchase. The CoA should provide detailed information on the identity, purity, and characterization of the reference standard, including data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity analysis.

Analytical Control Strategy for this compound

A robust analytical method is essential for the detection and quantification of this compound in the Avanafil API. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for impurity profiling of pharmaceutical compounds.[6][7]

Workflow for Analytical Method Development and Validation

Caption: A typical workflow for the development, validation, and implementation of an analytical method for impurity profiling.

Experimental Protocol: UPLC Method for the Determination of Avanafil and its Impurities

This protocol is a representative method based on published literature for the analysis of Avanafil and its process-related impurities.[6]

1. Chromatographic System:

-

System: Ultra-High-Performance Liquid Chromatography (UPLC) system with a DAD or UV detector.

-

Column: A C18 reversed-phase column with sub-2 µm particles (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).

-

Column Temperature: 35-40 °C.

2. Mobile Phase:

-

Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |

-

Flow Rate: 0.3 mL/min.

3. Detection:

-

Wavelength: 238 nm.

4. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to a known concentration within the linear range of the method.

-

Sample Solution: Accurately weigh and dissolve the Avanafil API in the diluent to a specified concentration.

5. System Suitability:

-

Perform replicate injections of a system suitability solution containing Avanafil and known impurities (including Impurity 26) to assess parameters such as resolution, tailing factor, and theoretical plates.

Causality in Experimental Choices

The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules, including Avanafil and its structurally similar impurities. The use of a gradient elution is necessary to achieve adequate resolution of all impurities from the main API peak within a reasonable run time. Ammonium formate buffer is chosen for its compatibility with mass spectrometry, should LC-MS be required for peak identification. The detection wavelength of 238 nm is selected based on the UV absorbance maxima of Avanafil, ensuring good sensitivity for both the API and its chromophoric impurities.

Self-Validating Systems: Ensuring Trustworthiness

A well-described analytical protocol is a self-validating system. By clearly defining the system suitability criteria (e.g., resolution > 2.0 between adjacent peaks, tailing factor < 1.5 for the API peak), the method inherently verifies its performance for each analytical run. Any deviation from these pre-defined criteria would invalidate the results of that particular run, ensuring the trustworthiness of the reported data.

Conclusion

The commercial availability of a well-characterized reference standard for this compound (CAS 330785-83-6) is a critical enabler for the development and manufacturing of safe and effective Avanafil drug products. This guide has provided a comprehensive overview of the identification, sourcing, and analytical control of this specific impurity. By adhering to rigorous scientific principles, employing robust analytical methodologies, and utilizing certified reference standards, pharmaceutical scientists can confidently navigate the complex landscape of impurity profiling and ensure the quality and safety of medicines.

References

-

Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

-

Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

-

Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256–9262. [Link]

-

SynZeal. This compound. Retrieved from [Link]

-

MySkinRecipes. (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate. Retrieved from [Link]

-

J&K Scientific LLC. This compound. Retrieved from [Link]

-

QCS Standards. Buy this compound | CAS 2250243-09-3. Retrieved from [Link]

-

Protheragen. Avanafil Impurity C. Retrieved from [Link]

-

ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate [myskinrecipes.com]

- 6. Avanafil Impurity C - Protheragen [protheragen.ai]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the process-related impurities encountered during the synthesis of Avanafil. Moving beyond a simple catalog of impurities, we will delve into the mechanistic causality behind their formation, outline robust analytical strategies for their detection and characterization, and provide the field-proven insights necessary for their control. This document is structured to serve as a practical and authoritative resource for professionals engaged in the development and manufacturing of this active pharmaceutical ingredient (API).

Introduction: The Imperative of Purity in Avanafil Synthesis

Avanafil, chemically known as (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidylmethyl)-5-pyrimidinecarboxamide, is a highly selective and rapid-onset phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[1][2] The synthesis of such a complex molecule is a multi-step process involving a variety of reagents and chemical transformations.[3] Consequently, the potential for the formation of by-products, unreacted intermediates, and other process-related impurities is significant.

The control of these impurities is not merely a matter of good manufacturing practice; it is a critical aspect of drug safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity present in an API at a level greater than 0.10% must be identified and characterized.[4] These impurities can impact the safety profile of the drug, and in some cases, may possess genotoxic potential, posing a carcinogenic risk even at trace levels.[2] This guide provides a comprehensive framework for understanding and controlling the process-related impurities of Avanafil, ensuring the final product meets the highest standards of quality and safety.

The Synthetic Landscape of Avanafil

Understanding the origin of impurities begins with a clear picture of the manufacturing process. While several synthetic routes to Avanafil have been patented, a common and illustrative pathway begins with a substituted pyrimidine core, which is sequentially modified to build the final molecule.[1][5][6] The key stages generally involve nucleophilic substitutions, oxidation of a methylthio group, hydrolysis, and a final amide condensation step.

The causality behind this sequence is critical: introducing the chiral (S)-prolinol moiety after the core pyrimidine structure is assembled helps preserve its stereochemical integrity through the final, less harsh reaction steps. The oxidation of the methylthio group to a sulfonyl group is a pivotal activation step, creating a good leaving group for the subsequent nucleophilic substitution with (S)-prolinol.[6]

Figure 1: A generalized synthetic pathway for Avanafil, highlighting the formation of the key carboxylic acid intermediate (Impurity A).

Core Process-Related Impurities: Formation Mechanisms

Detailed investigation of Avanafil laboratory and production batches has revealed several key process-related impurities.[7][8] Understanding their formation is paramount to developing effective control strategies. These impurities are not random occurrences but are logical consequences of the reaction chemistry.

Impurity A: The Unreacted Precursor

-

Identity: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.[4][9]

-

Mechanism of Formation: Impurity A is the immediate precursor to Avanafil, resulting from the incomplete amide condensation in the final synthetic step.[7] The coupling of the carboxylic acid (Impurity A) with 2-aminomethyl pyrimidine, typically facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), is a critical equilibrium-driven reaction.[2][10] If the reaction does not proceed to completion due to factors like insufficient reaction time, suboptimal temperature, or deactivation of the coupling agent, residual amounts of this starting material will remain in the final API.

Impurity C: The Oxidation By-product

-

Identity: 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide.[4][7]

-

Mechanism of Formation: The presence of Impurity C is a direct consequence of an incomplete oxidation reaction earlier in the synthesis.[4] The methylthio group (-SCH₃) of an early intermediate is oxidized to a methylsulfonyl group (-SO₂CH₃) to activate the C2 position of the pyrimidine ring for nucleophilic substitution. If a small fraction of the methylthio intermediate remains unoxidized, it can be carried through the subsequent steps of hydrolysis and amide condensation, ultimately yielding Impurity C, which retains the original methylsulfanyl group.[4]

Impurity D: The Dimer

-

Identity: An ester dimer formed between Avanafil and Impurity A.[4][11][12]

-

Mechanism of Formation: Impurity D is a fascinating example of a consecutive side reaction. It is formed via an esterification reaction between the final Avanafil product and the unreacted carboxylic acid, Impurity A .[4][9] During the final amide condensation step, the activated carboxylic acid intermediate (Impurity A) can be attacked by the primary alcohol of the prolinol moiety on a neighboring Avanafil molecule, acting as a nucleophile. This side reaction competes with the desired amidation, leading to the formation of this high-molecular-weight dimer.[4]

The following diagram illustrates the genesis of these key impurities from intermediates and side reactions within the main synthetic pathway.

Sources

- 1. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 2. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]

- 5. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. CN113880817A - Avanafil impurity D and synthesis method and application thereof - Google Patents [patents.google.com]

- 12. alentris.org [alentris.org]

An In-Depth Technical Guide to the Origin of Impurities in Avanafil Synthesis

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a critical therapeutic agent for erectile dysfunction.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. This technical guide provides a comprehensive analysis of the impurities that can arise during the synthesis of Avanafil. We will delve into the common synthetic routes and dissect the genesis of process-related impurities, potential genotoxic contaminants, and degradation products. By understanding the causality behind their formation, researchers and drug development professionals can implement robust control strategies to ensure the quality and safety of the final drug product, in line with regulatory standards such as those from the International Conference on Harmonisation (ICH).[2][3]

The Synthetic Landscape of Avanafil

The manufacturing of Avanafil is a multi-step process involving the construction of a substituted pyrimidine core.[4] While several synthetic variations exist, a prevalent route involves the sequential assembly of side chains onto a central pyrimidine ring.[1][4] Understanding this pathway is fundamental to predicting and identifying potential impurities.

The synthesis generally proceeds through key intermediates, where specific reactions introduce the functional groups necessary for Avanafil's pharmacological activity.[4] A common pathway can be visualized as the reaction between a pyrimidine nucleus and various side chains, including (S)-2-(hydroxymethyl)pyrrolidine and 3-chloro-4-methoxy-benzylamine, followed by hydrolysis and a final acylation step.[4]

Genesis of Process-Related Impurities

Process-related impurities are by-products formed during synthesis. Their presence can impact the efficacy and safety of the final API.[2] In Avanafil synthesis, several such impurities have been identified and characterized, often designated as Imp-A, Imp-B, Imp-C, and Imp-D.[2][5][6] These have been detected in laboratory batches at levels ranging from 0.29% to 1.63%.[2][6]

| Impurity Designation | Chemical Name / Description | Origin in Synthesis |

| Impurity A (M6) | 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid | Unreacted key intermediate from the hydrolysis step prior to final amidation.[5] |

| Impurity B | (S)-(4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidin-5-yl)(4-methoxyphenyl)methanone | Formed via a complex five-step reaction involving intermediates and starting materials from an alternative pathway.[5][7] |

| Impurity C | 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide | Arises from the hydrolysis and subsequent amide condensation of an earlier intermediate (M3) in the synthetic route.[2][5][7] |

| Impurity D | Ester Dimer | Formed via an esterification reaction between the final Avanafil product and the unreacted intermediate, Impurity A (M6).[5][7] |

Impurity A: The Unreacted Intermediate

The presence of Impurity A is straightforwardly explained by the incomplete conversion of the key carboxylic acid intermediate (M6) during the final amidation step.

-

Causality: The final step involves coupling the carboxylic acid (Imp-A/M6) with 2-pyrimidinemethanamine. If this reaction does not proceed to completion due to factors like insufficient coupling agent, suboptimal reaction time, or temperature, the unreacted starting material will persist as an impurity in the final crude product.[5]

Impurity C: A Side Reaction from an Early Intermediate

Impurity C is a prime example of how an intermediate from an earlier stage can undergo unintended reactions. It is formed from intermediate M3 through hydrolysis and an amide reaction.[5][7] This highlights the importance of completely consuming or removing intermediates at each stage of the synthesis.

Impurity D: A Product-Intermediate Dimerization

The formation of Impurity D is a compelling case of a subsequent reaction between the final API and a residual intermediate.[5] It is an ester formed between the carboxylic acid group of Impurity A (M6) and the hydroxymethyl group on the pyrrolidine ring of Avanafil.[5][7]

-

Causality: This esterification is likely promoted by the very conditions and reagents (e.g., carbodiimides like EDCI) used for the final amidation step. The presence of residual Impurity A in the reaction mixture allows it to compete with the intended amine, attacking the activated carboxyl group of another molecule or reacting with the hydroxyl group of the newly formed Avanafil.

Potential Genotoxic Impurities (PGIs)

A critical area of concern in pharmaceutical synthesis is the inadvertent formation of potentially genotoxic impurities (PGIs), which can pose a significant safety risk even at trace levels. In Avanafil synthesis, the use of certain coupling agents in the final amidation step introduces this risk.[8][9]

-

Origin: Reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) are commonly used to facilitate the formation of the amide bond.[8] Commercial HOBT can contain trace amounts of hydrazine, a known mutagen.[8][9] This hydrazine residue can react with intermediates to form hydrazide-containing structures, identified as Impurity E and Impurity F.[8]

-

Risk Assessment: Due to the structural alert for mutagenicity, these impurities required rigorous evaluation.[8] Quantitative structure-activity relationship (QSAR) models initially predicted potential genotoxicity for Impurity E. However, subsequent in vitro bacterial reverse mutation (Ames) tests for both Imp-E and Imp-F were negative.[8][9] Based on these results, they can be controlled as standard, non-mutagenic impurities under ICH M7 guidelines.[8] This underscores the principle of a self-validating protocol: a theoretical risk was identified, investigated through targeted synthesis and characterization, and ultimately classified using definitive biological assays.

Degradation Products: Stability Under Stress

Impurities can also arise after synthesis, during storage, or upon exposure to stress conditions. Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of analytical methods.[10][11] Avanafil has been shown to be susceptible to degradation under specific conditions.

-

Observed Degradation: Studies have shown that Avanafil is prone to degradation under acidic, oxidative, thermal, and humidity stress conditions.[11][12]

-

Novel Degradant: In one forced degradation study, a new oxidation-based degradation product with a predicted m/z of 367.1168 was identified using high-resolution mass spectrometry (LCMS-IT-TOF), which was not one of the known process-related impurities.[10]

Understanding these degradation pathways is crucial for defining appropriate storage conditions and shelf-life for the final drug product.

Analytical Control and Characterization Workflow

A robust analytical methodology is the cornerstone of controlling impurities. For Avanafil, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary tools.[2][3][12] A validated, stability-indicating method ensures that all known process impurities and degradation products can be accurately separated and quantified.

Experimental Protocol: UPLC Method for Impurity Profiling

The following protocol is synthesized from validated methods described in the literature for the separation of Avanafil and its process-related impurities.[2][5][6]

1. System Preparation:

-

Chromatograph: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (DAD) detector.[2]

-

Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).[2][6]

-

Column Temperature: 35 °C.[2]

2. Mobile Phase Preparation:

-

Mobile Phase A: 20 mM ammonium formate in water, with pH adjusted to 5.0 using formic acid.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Ensure both phases are filtered through a 0.22 µm filter and degassed prior to use.[3]

3. Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 1.0 µL.[3]

-

Detection Wavelength: 239 nm.[2]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 1.0 90 10 8.0 20 80 10.0 90 10 | 11.0 | 90 | 10 |

4. Sample Preparation:

-

Dissolve an appropriate amount of the Avanafil API sample in a suitable diluent (e.g., a mixture of mobile phases) to achieve a target concentration (e.g., 1500 µg/mL).[5]

-

Prepare reference standards of Avanafil and known impurities (e.g., 150 µg/mL) for peak identification and quantification.[5]

5. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Identify impurities based on their relative retention times (RRT) compared to the Avanafil peak.

-

Quantify impurities using the area normalization method or against a calibrated reference standard.

This method has been validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quality control in a regulatory environment.[2]

Conclusion

The control of impurities in Avanafil synthesis is a multifaceted challenge that requires a deep understanding of the reaction mechanisms, potential side reactions, and stability of the molecule. Process-related impurities primarily originate from incomplete reactions (Imp-A), side reactions of intermediates (Imp-C), and subsequent reactions between the product and unreacted starting materials (Imp-D). Furthermore, the choice of reagents, such as coupling agents, can introduce the risk of forming potentially genotoxic impurities that demand rigorous safety assessments. Finally, forced degradation studies reveal pathways for the formation of new impurities under stress, informing storage and handling requirements.

By integrating this mechanistic understanding with powerful analytical techniques like UPLC and LC-MS, drug developers can create a robust control strategy. This ensures that each batch of Avanafil API meets the stringent purity and safety standards required for patient use, embodying the principles of quality by design.

References

-

Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256–9262. Available at: [Link][2][3][6]

-

Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. Available at: [Link][5][7]

-

ResearchGate. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available at: [Link]

- Google Patents. (2016). Avanafil preparation method. US20160362400A1.

-

Sun, Y., Zhao, M., Wu, X., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available at: [Link][8]

-

Sun, Y., Zhao, M., Wu, X., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. National Center for Biotechnology Information. Available at: [Link][9]

-

Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. National Center for Biotechnology Information. Available at: [Link][10]

-

Patel, D. B., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. Available at: [Link][11]

-

Patel, D. B., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Available at: [Link][12]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]

- 4. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]

- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Avanafil Impurity 26 in Pharmaceutical Ingredients

[Author]: Senior Application Scientist, Analytical Chemistry Division [Date]: January 21, 2026 [Application Area]: Pharmaceutical Quality Control, Drug Development, Impurity Profiling

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil Impurity 26 in Avanafil active pharmaceutical ingredient (API). The protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of Avanafil. The method demonstrates high specificity, linearity, accuracy, and precision, meeting the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The described workflow, from sample preparation to data analysis, provides a comprehensive guide for the reliable monitoring of this process-related impurity, ensuring the safety and efficacy of the final drug product.

Introduction: The Criticality of Impurity Profiling in Avanafil

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. During the synthesis of Avanafil, process-related impurities can be introduced, which may impact the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of such impurities.[5][6][7] Therefore, the development of sensitive and specific analytical methods for the quantification of these impurities is paramount for ensuring drug quality and for regulatory compliance.

One such process-related impurity is this compound. It is crucial to address the existing ambiguity in its chemical identity. While some sources refer to it as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[8], a more consistently cited chemical entity associated with "this compound" is ethyl 4-(3-chloro-4-methoxyphenyl)methylamino-2-(2S)-2-(hydroxymethyl)pyrrolidin-1-ylpyrimidine-5-carboxylate, with the CAS number 330785-83-6.[9] This application note will focus on the quantification of the latter, a key intermediate and potential impurity in the Avanafil synthesis pathway.

The presented LC-MS/MS method offers significant advantages over traditional techniques like HPLC-UV, including superior sensitivity and selectivity, which are crucial for detecting and quantifying impurities at trace levels.

Experimental Design and Rationale

The development of this LC-MS/MS protocol was guided by the physicochemical properties of Avanafil and the predicted properties of Impurity 26, alongside established best practices for method validation.

Analyte and Reference Standard

-

Avanafil: (CAS: 330784-47-9)

-

This compound (ethyl ester): (CAS: 330785-83-6)

-

Internal Standard (IS): A stable isotope-labeled Avanafil (e.g., Avanafil-d4) is recommended for optimal accuracy and precision. If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used.

A certified reference standard for this compound is essential for the accurate quantification and validation of this method.

Chromatographic Separation: Achieving Specificity

The primary objective of the chromatographic separation is to achieve baseline resolution of this compound from the parent API, Avanafil, and any other potential impurities.

-

Column Selection: A reversed-phase C18 column is chosen due to its versatility and proven efficacy in separating compounds with moderate polarity like Avanafil and its impurities. A column with a particle size of less than 2 µm (UPLC) or 2.7-5 µm (HPLC) is recommended for high efficiency and resolution.

-

Mobile Phase Composition: A gradient elution with a combination of an aqueous mobile phase containing a volatile buffer and an organic modifier is employed.

-

Mobile Phase A: 0.1% formic acid in water. The acidic pH ensures the protonation of the basic nitrogen atoms in both Avanafil and Impurity 26, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

-

Mobile Phase B: Acetonitrile. Acetonitrile is selected for its low viscosity and UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.

-

-

Gradient Elution: A gradient elution is necessary to ensure the timely elution of both the impurity and the more retained Avanafil peak within a reasonable run time while maintaining good resolution.

Mass Spectrometric Detection: Sensitivity and Selectivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is utilized for its exceptional sensitivity and selectivity, allowing for the quantification of Impurity 26 even at trace levels in the presence of a high concentration of Avanafil.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is selected due to the presence of multiple basic nitrogen atoms in the structures of both Avanafil and Impurity 26, which are readily protonated.

-

MRM Transition Prediction and Optimization: The selection of optimal MRM transitions is critical for method sensitivity.

-

Precursor Ion Selection: The [M+H]+ ion of this compound is selected as the precursor ion in the first quadrupole (Q1).

-

Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2), and specific, stable product ions are selected in the third quadrupole (Q3). The most intense and stable product ion is typically used for quantification (quantifier), while a second, less intense ion is used for confirmation (qualifier).

-

Detailed Method Protocol

Materials and Reagents

-

Avanafil Reference Standard (≥99.5% purity)

-

This compound Reference Standard (≥98% purity)

-

Avanafil-d4 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an ESI source.

Preparation of Solutions

-

Standard Stock Solution (SSS) of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Standard Stock Solution of Avanafil (1 mg/mL): Accurately weigh 100 mg of Avanafil reference standard and dissolve in 100 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Avanafil-d4 and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the SSS of this compound with a 50:50 mixture of methanol and water.

-

Sample Preparation: Accurately weigh 100 mg of the Avanafil API sample, dissolve in 100 mL of methanol to obtain a 1 mg/mL solution.

LC-MS/MS Parameters

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions (Predicted)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Avanafil | 484.2 | 284.1 | 154.1 | 25 |

| This compound | 421.9 | 376.1 | 121.1 | 20 |

| Avanafil-d4 (IS) | 488.2 | 288.1 | 158.1 | 25 |

Note: The MRM transitions and collision energies for this compound are predicted and should be optimized experimentally.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[1][2][3][4]

-

Specificity: The ability of the method to differentiate and quantify this compound in the presence of Avanafil and other potential impurities. This is assessed by analyzing blank samples, and samples spiked with Avanafil and potential impurities.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of Impurity 26 (spiked samples) at three different concentration levels. The recovery should be within 80-120%.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate).

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of Avanafil and Impurity 26 and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

Data Analysis and Reporting

The concentration of this compound in the API sample is calculated using the calibration curve generated from the analysis of the working standard solutions. The results should be reported as a percentage (w/w) of the impurity in the Avanafil API.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of this compound.

Sources